molecular formula C11H13NNa2O7S2 B1662491 Cerovive CAS No. 168021-79-2

Cerovive

Cat. No. B1662491
M. Wt: 381.3 g/mol
InChI Key: XLZOVRYBVCMCGL-BPNVQINPSA-L
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Description

Cerovive is a nitrone-based free radical scavenger that was indicated for the treatment of acute ischemic stroke . It acted as a neuroprotectant, preserving neuronal tissue at risk of dying in the aftermath of stroke .


Synthesis Analysis

Cerovive was developed by Renovis, a US biotechnology company, and licensed to AstraZeneca . It had been in phase III development where it was evaluated in over 3,000 stroke patients in a series of clinical trials .


Chemical Reactions Analysis

Cerovive is a nitrone-based free radical scavenger . It was designed to act as a neuroprotectant, preserving neuronal tissue at risk of dying in the aftermath of stroke .

Scientific Research Applications

Neuroprotective Properties in Stroke Treatment

Cerovive, known chemically as NXY-059 or disufenton sodium, has been explored for its neuroprotective and free radical trapping properties in the context of stroke treatment. Research demonstrates its potential in acute stroke patients, where it is administered as a continuous intravenous infusion. A study focusing on its pharmacokinetics in stroke patients developed a population pharmacokinetic model and individualized dosing strategies based on patient characteristics such as creatinine clearance. This approach optimized the dosing strategy for Cerovive, ensuring early achievement of target plasma concentrations and adapting the treatment regimen for acute stroke (Jönsson et al., 2005).

Clinical Development and Trial Guidelines

Another study highlighted the journey of Cerovive in clinical trials, emphasizing its unique position as the first neuroprotective agent reaching clinical trials that met all the suggested guidelines for neuroprotective drug development. The research reviewed the criteria for advancing neuroprotective drugs to clinical investigation, proposing that Cerovive's preclinical profile adhered to these guidelines. This study sheds light on the rigorous process of drug development and the specific challenges and milestones Cerovive encountered in its path to clinical trials (Green, 2004).

Safety And Hazards

The SAINT II Trial, a large randomized multicenter clinical trial of Cerovive, failed to demonstrate a treatment benefit in acute ischemic stroke . As a result, AstraZeneca decided to cancel further development of this agent for acute ischemic stroke .

Future Directions

The discontinuation of Cerovive has highlighted the need for new effective drug treatments for stroke, a major cause of death and disability . There is also a need to devise schemes to get stroke victims to hospital sooner . This is a big obstacle to expanded use of t-PA and is also likely to be an issue with other new drugs that need to be administered soon after the onset of stroke .

properties

IUPAC Name

disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO7S2.2Na/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19;;/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2/b12-7-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZOVRYBVCMCGL-BPNVQINPSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/[N+](=C/C1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])/[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NNa2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disufenton sodium

CAS RN

168021-79-2
Record name DISUFENTON SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M1J3HN9VO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
214
Citations
MD Ginsberg - Stroke, 2007 - Am Heart Assoc
The SAINT II Trial, a large randomized multicenter clinical trial of the putative neuroprotectant, NXY-059, failed to demonstrate a treatment benefit in acute ischemic stroke. The further …
Number of citations: 65 www.ahajournals.org
E Dolgin - Nature medicine, 2012 - go.gale.com
… But then the bomb dropped on Cerovive and, in … Cerovive had no effect whatsoever on disability scores or neurologic outcomes (3). On the heels of so many failed trials, the Cerovive …
Number of citations: 19 go.gale.com
AR Green - Critical Reviews™ in Neurobiology, 2004 - dl.begellhouse.com
… It is proposed that NXY-059 (Cerovive®) is the first neuroprotective agent to reach the clinical trial phase that meets all the suggested guidelines for neuroprotective drug development, …
Number of citations: 32 www.dl.begellhouse.com
A McCook - The Scientist, 2005 - go.gale.com
… Centaur had a stroke compound, now called Cerovive, which had passed Phase II trials. However, the … Cerovive entered Phase III testing in 2003, and could become a $3 billion drug. …
Number of citations: 3 go.gale.com
JM Ferro, A Dávalos - Cerebrovascular Diseases, 2006 - karger.com
… Cerovive (NXY-059): Cerovive is a nitrone that acts as a potent free radical scavenger. The … The incidence and profile of side effects were similar in the cerovive and placebo groups. A …
Number of citations: 31 karger.com
K Samson - Neurology Today, 2006 - journals.lww.com
… ✓ Testing of NXY-059 (Cerovive) was halted after data showed no measurable benefit over … Further testing of NXY-059 (Cerovive), a nitrone-based free-radical scavenger, was halted …
Number of citations: 1 journals.lww.com
EPSGE NA - siliconinvestor.com
… the safety of Cerovive in about 600 patients with acute hemorrhagic stroke. Enrollment … patients presenting within 6 hours, the sales potential of Cerovive could approach $1.5B in the US …
Number of citations: 2 www.siliconinvestor.com
JJ Fong, DH Rhoney - Annals of Pharmacotherapy, 2006 - journals.sagepub.com
Objective: To review available literature on the pharmacology, pharmacokinetics, efficacy, and tolerability of NXY-059, an Investigational agent with a potential role in the treatment of …
Number of citations: 40 journals.sagepub.com
PH Proctor - drproctor.com
… [12] For example, NXY-059 or Cerovive is the disulfonyl derivative of Proctor's patented drug … -3 clinical trial for the treatment of stroke, Cerovive failed the second wing. The failure of …
Number of citations: 0 www.drproctor.com
K Pong - Current Drug Targets-CNS & Neurological Disorders, 2005 - ingentaconnect.com
… Green and Ashwood review free radical trapping as a therapeutic approach to neuroprotection in stroke, concentrating on experimental and clinical studies with Cerovive (NXY-059) …
Number of citations: 0 www.ingentaconnect.com

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